molecular formula C11H19N5S B021153 Irgarol<SUP>®</SUP> CAS No. 28159-98-0

Irgarol®

Cat. No. B021153
CAS RN: 28159-98-0
M. Wt: 253.37 g/mol
InChI Key: HDHLIWCXDDZUFH-UHFFFAOYSA-N
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Description

Irgarol is an antimicrobial pesticide most commonly used as an active ingredient in antifoulant paints for boat hulls . It is used in antifoulant paint and as a materials preservative in algicidal paints .


Molecular Structure Analysis

Irgarol has a molecular formula of C11H19N5S. Its average mass is 253.367 Da and its monoisotopic mass is 253.136108 Da .


Chemical Reactions Analysis

Irgarol is known to inhibit photosystem II in photoautotrophs . It blocks electron transport in the Hill reaction, reducing energy output that is needed for the reduction of inorganic carbon (CO2) to organic molecules .


Physical And Chemical Properties Analysis

Irgarol has a density of 1.2±0.1 g/cm3, a boiling point of 428.0±28.0 °C at 760 mmHg, and a flash point of 212.6±24.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Impact on Aquatic Ecosystems

Irgarol is an effective biocide in antifouling coatings, used to prevent the growth of periphyton. Studies have shown that it can have significant effects on periphyton communities, phytoplankton, and zooplankton. For instance, in a freshwater mesocosm study, periphyton communities were strongly affected by Irgarol, showing no recovery even at lower concentrations. Phytoplankton abundance decreased initially but recovered, while zooplankton experienced a species shift due to the Irgarol exposure (Mohr, Schröder, Feibicke, Berghahn, Arp, & Nicklisch, 2008).

Environmental Persistence and Contamination

Irgarol has been found in various marine environments and is known to inhibit photosynthesis at low concentrations. It is persistent in aquatic environments, with low abiotic and biotic degradation rates. In some areas, concentrations of Irgarol have exceeded levels that are toxic to non-target organisms such as aquatic plants and algae (Blanck et al., 2009).

Ecotoxicological Risk Assessment

An ecological risk assessment for Irgarol 1051 in antifoulant paints revealed that its use poses low ecological risk in estuaries and coastal areas but could impact sensitive plant species in enclosed marinas with low flushing rates during the summer (Hall, Giddings, Solomon, & Balcomb, 1999).

Biodegradation Studies

Research has explored the biotransformation and degradation of Irgarol by fungi such as Phanerochaete chrysosporium. These studies are crucial in understanding the environmental impact and potential accumulation of Irgarol degradation products (Liu, Maguire, Lau, Pacepavicius, Okamura, & Aoyama, 1997).

Impact on Marine Life

Irgarol's effects extend to various marine organisms, including phytoplankton, macrophytes, and marine invertebrates. Its presence has been linked to toxic effects on the reproductive capabilities and developmental stages of marine species (Mai et al., 2013).

Photochemical Degradation

Studies have also focused on the photochemical degradation of Irgarol, which is crucial for understanding its fate in the environment. Factors like photosensitizers in natural waters have been shown to influence the degradation rate and pathways of Irgarol and its metabolites (Okamura & Sugiyama, 2004).

Safety And Hazards

The U.S Environmental Protection Agency (EPA) has determined that Irgarol, which is used in antifoulant paint and as a materials preservative in algicidal paints, is toxic to both freshwater and marine plants, including causing the bleaching of coral . There are no human health risks from oral exposures to Irgarol as there are no dietary uses or drinking water or incidental oral exposures .

Future Directions

The EPA has finalized the cancellation of its use as an active ingredient in antifoulant paint in order to help preserve diverse aquatic ecosystems . The EPA has also worked with manufacturers to identify a number of alternatives to Irgarol .

properties

IUPAC Name

2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHLIWCXDDZUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032416
Record name Cybutryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity
Record name 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.6X10-7 mm Hg
Record name 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cybutryne

Color/Form

Crystals from water

CAS RN

28159-98-0
Record name Irgarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28159-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cybutryne [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cybutryne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYBUTRYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

128-133 °C
Record name 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.